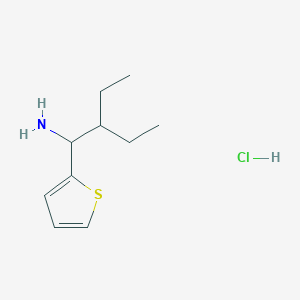![molecular formula C11H10ClFN2O B1521624 5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1094291-16-3](/img/structure/B1521624.png)
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
説明
科学的研究の応用
Synthesis and Material Properties
A series of compounds, including those related to 1,3,4-oxadiazole derivatives, have been synthesized and characterized to explore their material properties. For example, 1,3,4-oxadiazole derivatives have demonstrated wide mesomorphic temperature ranges and photoluminescent properties, indicating potential applications in liquid crystal displays and light-emitting devices. These compounds exhibit cholesteric, nematic, and/or smectic A mesophases, alongside strong blue fluorescence emissions, which could be leveraged in optical and electronic materials (Han et al., 2010).
Polymer Synthesis
Research on fluorinated poly(1,3,4-oxadiazole-ether-imide)s reveals the synthesis of polymers incorporating the 1,3,4-oxadiazole ring, demonstrating high thermal stability and unique optical properties. These polymers show potential for use in high-performance materials due to their solubility in various organic solvents and thermal resistance, with some polymers exhibiting blue fluorescence. Such properties are crucial for developing advanced materials in electronics and coatings (Hamciuc et al., 2005).
Nonlinear Optical Materials
1,3,4-Oxadiazole derivatives have also been studied for their nonlinear optical properties, indicating potential applications in optoelectronics. Research has identified compounds that behave as optical limiters, useful in protecting optical sensors and human eyes from damage caused by high-intensity light (Chandrakantha et al., 2011).
Antimicrobial and Antitubercular Activity
Some studies have synthesized and evaluated the biological activities of oxadiazole derivatives, finding significant antibacterial and antitubercular effects. These findings highlight the potential of 1,3,4-oxadiazole compounds in medicinal chemistry, especially as treatments for tuberculosis and other bacterial infections (S.V et al., 2019).
Corrosion Inhibition
In the context of materials science, oxadiazole derivatives have been explored as corrosion inhibitors for metals in acidic environments. This application is crucial for extending the lifespan of metal components in industrial settings, demonstrating the versatility of 1,3,4-oxadiazole derivatives in both organic chemistry and materials science (Kalia et al., 2020).
Safety And Hazards
特性
IUPAC Name |
5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c1-7(12)11-14-10(15-16-11)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFTYWSJCCXBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)
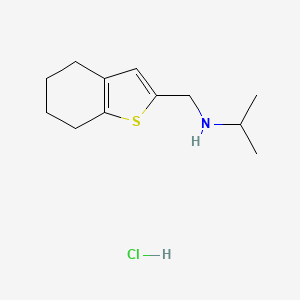
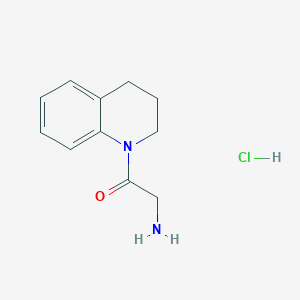
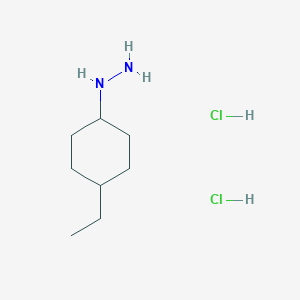
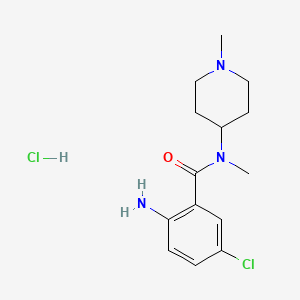
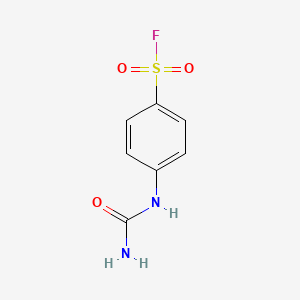
![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)
![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)
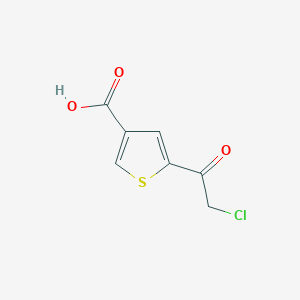
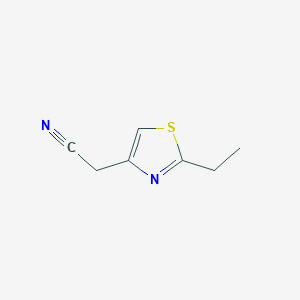
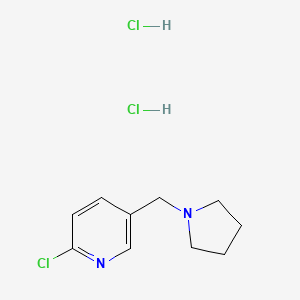
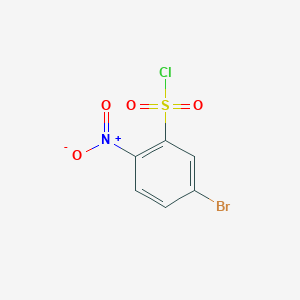
![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
